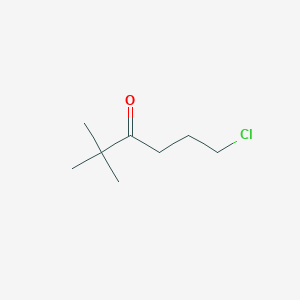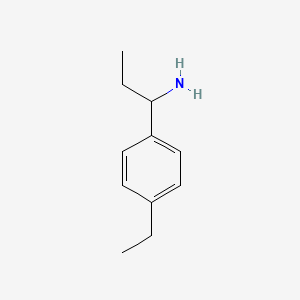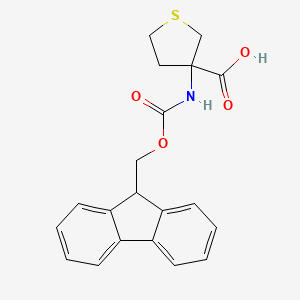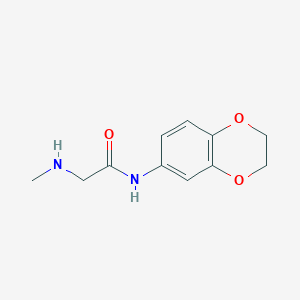
6-Chloro-2,2-dimethylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2-dimethylhexan-3-one is an organic compound with the molecular formula C8H15ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the sixth carbon of a hexane chain, which also contains a ketone group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethylhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylhexan-3-one. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-dimethylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,2-dimethylhexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethylhexan-3-one depends on its specific application. In chemical reactions, the chlorine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context of its use, such as in enzymatic reactions or synthetic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhexan-3-one: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Bromo-2,2-dimethylhexan-3-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
2,2-Dimethylhexan-3-ol:
Uniqueness
6-Chloro-2,2-dimethylhexan-3-one is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
6-chloro-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H15ClO/c1-8(2,3)7(10)5-4-6-9/h4-6H2,1-3H3 |
InChI Key |
GURHBCXLSLBJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)
![2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13214070.png)



![5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)


![tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13214107.png)


![1-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13214120.png)

![4-[(2,6-Difluorophenyl)methyl]piperidine](/img/structure/B13214132.png)
